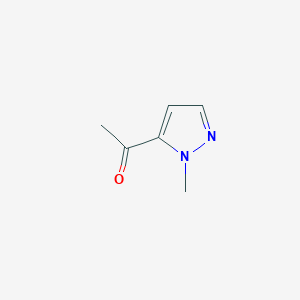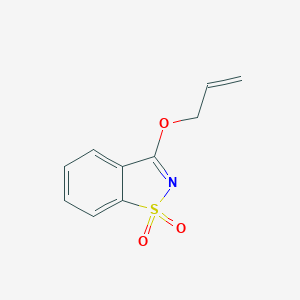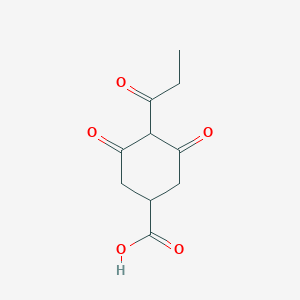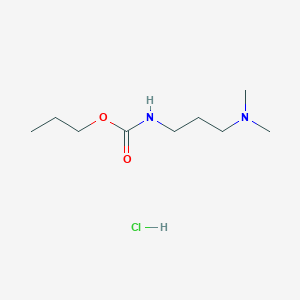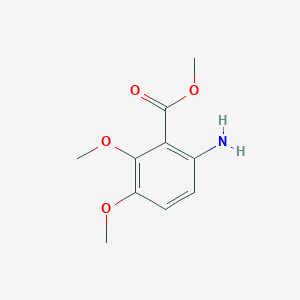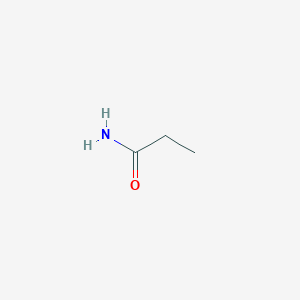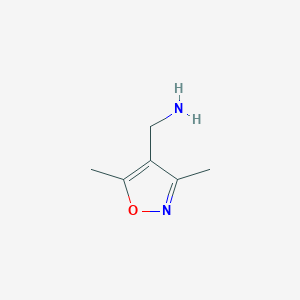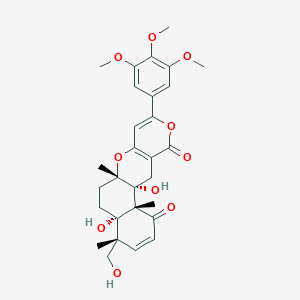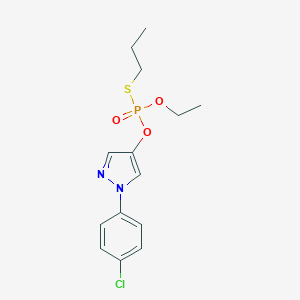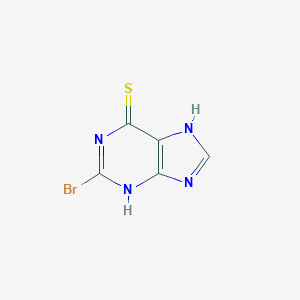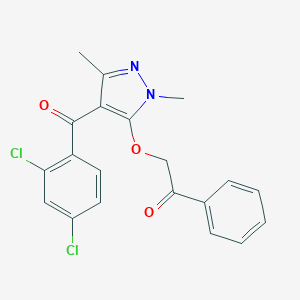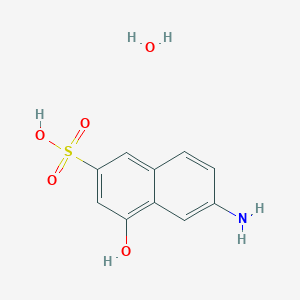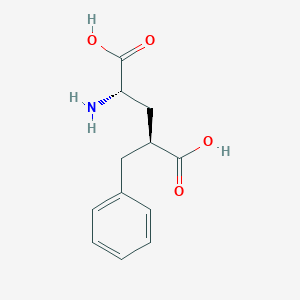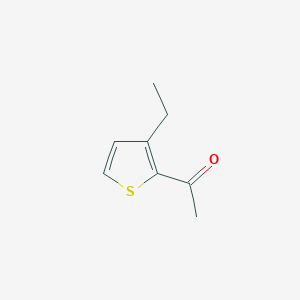
2-Acetyl-3-ethylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3-ethylthiophene (AET) is an organic compound that belongs to the class of thioesters. It is a yellow liquid with a strong odor and is commonly used as a flavoring agent in food products. AET is also used in the fragrance industry to produce a variety of scents. In recent years, AET has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3-ethylthiophene is not fully understood. However, studies have suggested that 2-Acetyl-3-ethylthiophene may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 2-Acetyl-3-ethylthiophene has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Acetyl-3-ethylthiophene can exert various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and promoting apoptosis in cancer cells. 2-Acetyl-3-ethylthiophene has also been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetyl-3-ethylthiophene has several advantages in lab experiments, including its low toxicity and easy synthesis. However, 2-Acetyl-3-ethylthiophene also has some limitations, including its strong odor, which can make it difficult to work with, and its instability in the presence of air and light.
Direcciones Futuras
There are several future directions for research on 2-Acetyl-3-ethylthiophene. One area of interest is the development of 2-Acetyl-3-ethylthiophene-based drugs for the treatment of various diseases. Another area of interest is the investigation of the potential synergistic effects of 2-Acetyl-3-ethylthiophene with other compounds, such as curcumin and resveratrol. Additionally, further studies are needed to fully understand the mechanism of action of 2-Acetyl-3-ethylthiophene and its potential therapeutic applications.
Métodos De Síntesis
2-Acetyl-3-ethylthiophene can be synthesized through various methods, including the reaction of ethylthiophene with acetyl chloride in the presence of a catalyst. Another method involves the reaction of 2-acetylthiophene with ethylmagnesium bromide in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
2-Acetyl-3-ethylthiophene has been studied for its potential therapeutic applications in various medical fields. Studies have shown that 2-Acetyl-3-ethylthiophene possesses antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propiedades
Número CAS |
129633-77-8 |
|---|---|
Nombre del producto |
2-Acetyl-3-ethylthiophene |
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
1-(3-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-3-7-4-5-10-8(7)6(2)9/h4-5H,3H2,1-2H3 |
Clave InChI |
NDNOTRITAYFXEI-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)C(=O)C |
SMILES canónico |
CCC1=C(SC=C1)C(=O)C |
Sinónimos |
Ethanone, 1-(3-ethyl-2-thienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



